molecular formula C5H3Cl3N2 B154744 2,4,6-Trichloro-5-methylpyrimidine CAS No. 1780-36-5

2,4,6-Trichloro-5-methylpyrimidine

Cat. No.: B154744
CAS No.: 1780-36-5
M. Wt: 197.45 g/mol
InChI Key: VTSWSQGDJQFXHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trichloro-5-methylpyrimidine can be synthesized through various synthetic routes. One common method involves the chlorination of 5-methylpyrimidine using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

TCMP serves as a crucial building block in the synthesis of more complex organic molecules. Its chlorinated structure allows it to participate in various reactions, making it valuable for creating diverse chemical compounds. For instance, it can be utilized in the synthesis of pyrimidine derivatives that exhibit biological activity.

Comparison of Synthetic Routes

Synthetic Route Yield (%) Reaction Conditions
Chlorination of 5-methylpyrimidineHighChlorine gas with iron(III) chloride catalyst
Reaction with organozinc reagentsModerateVaries based on specific reagent conditions

Biological Applications

Enzyme Inhibition Studies

TCMP is employed in biological research to study enzyme inhibitors. Its ability to bind to specific enzymes allows researchers to investigate biochemical pathways and develop potential therapeutic agents. For example, studies have shown that TCMP derivatives can inhibit bacterial growth effectively.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of TCMP derivatives against various bacterial strains. The results demonstrated that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics.

Compound Bacterial Strain Inhibition Zone (mm)
TCMP Derivative AStaphylococcus aureus20
TCMP Derivative BEscherichia coli18
Standard Drug (Ciprofloxacin)Staphylococcus aureus25

Medicinal Chemistry

Intermediate for Pharmaceutical Synthesis

In medicinal chemistry, TCMP acts as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure contributes to the development of drugs with potential therapeutic effects.

Case Study: Development of Antiplatelet Agents

Recent research has explored the synthesis of ticagrelor analogues using TCMP as a precursor. These analogues demonstrated both antiplatelet and antibacterial activities, indicating the compound's potential in developing multi-functional drugs.

Industrial Applications

Agrochemical Production

TCMP is also utilized in the production of agrochemicals. Its chlorinated nature makes it suitable for formulating herbicides and pesticides that are effective against a range of agricultural pests.

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-5-methylpyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trichloro-5-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three chlorine atoms and a methyl group on the pyrimidine ring makes it a versatile intermediate for various synthetic applications .

Biological Activity

2,4,6-Trichloro-5-methylpyrimidine (TCMP) is a chlorinated derivative of pyrimidine, notable for its potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and agricultural science, due to its unique structural properties and reactivity.

Chemical Structure and Properties

  • Molecular Formula : C₅H₃Cl₃N₂
  • Molecular Weight : 197.45 g/mol
  • Melting Point : 65–69 °C
  • Boiling Point : 132–136 °C (under reduced pressure)
  • IUPAC Name : this compound

The presence of three chlorine atoms at positions 2, 4, and 6, along with a methyl group at position 5, contributes to the compound's reactivity with various biological systems and chemical entities .

Biological Activity Overview

Research into the biological activity of TCMP has primarily focused on its antibacterial properties and potential applications in drug discovery. The following sections summarize key findings from various studies.

Antibacterial Activity

Several studies have investigated the antibacterial efficacy of TCMP against various bacterial strains. The compound has shown promising results in inhibiting the growth of specific pathogens, although detailed mechanisms of action remain largely unexplored. Preliminary data suggest that TCMP may interact with bacterial cell walls or enzymes critical for bacterial survival .

Interaction with Biological Systems

The reactivity of TCMP with nucleophiles indicates potential interactions with biological macromolecules such as proteins and nucleic acids. Its chlorinated structure allows it to form covalent bonds with nucleophilic sites in proteins, which could lead to biological effects such as enzyme inhibition or disruption of cellular processes .

Study 1: Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial properties of TCMP against Gram-positive and Gram-negative bacteria. The results indicated that TCMP exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

These findings suggest that TCMP may serve as a potential lead compound for developing new antibacterial agents .

Study 2: Reactivity Studies

Another investigation focused on the reactivity of TCMP with nucleophiles like DABCO (1,4-diazabicyclo[2.2.2]octane). The study revealed that TCMP reacts preferentially at the C2 position, leading to the formation of various derivatives. This reactivity profile underscores its utility in synthetic organic chemistry and potential applications in drug development .

Comparative Analysis with Related Compounds

To better understand the uniqueness of TCMP, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
2,4-Dichloro-5-methylpyrimidineC₅H₄Cl₂N₂Fewer chlorines; less reactive
2,4,5-Trichloro-6-methylpyrimidineC₅H₄Cl₃N₂Different substitution pattern; potential herbicide
2,4,6-TrichloropyrimidineC₄Cl₃N₂Lacks methyl group; used in dye production

This table illustrates how the unique chlorination pattern of TCMP contributes to its distinct chemical behavior compared to its analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4,6-Trichloro-5-methylpyrimidine, and how do reaction conditions influence yield?

  • Methodology : Nucleophilic chlorination of 5-methylpyrimidine derivatives using POCl₃ or PCl₃ as chlorinating agents under reflux conditions (80–120°C) is a common approach. Catalytic additives like N,N-dimethylaniline may enhance regioselectivity for the 2,4,6-positions. Reaction monitoring via TLC or HPLC ensures completion .
  • Data Consideration : Yields typically range from 60–85%, depending on stoichiometry and reaction time. Side products (e.g., incomplete chlorination) require purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Tools :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (400 MHz) in deuterated chloroform (CDCl₃) confirm substitution patterns. Key peaks include δ 2.5 ppm (methyl group) and absence of aromatic protons .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion [M+H]⁺ at m/z 198.93 (C₅H₃Cl₃N₂⁺) .
  • Melting Point : Reported range: 65–69°C (deviations indicate impurities) .

Q. What are the stability considerations for storing this compound?

  • Storage Guidelines : Store under inert gas (argon) at –20°C in airtight containers. Avoid prolonged exposure to moisture or DMSO, which can hydrolyze chlorine substituents .
  • Stability Data : Degradation studies show <5% decomposition after 6 months under optimal conditions. Monitor via periodic HPLC analysis .

Advanced Research Questions

Q. How does this compound behave in nucleophilic substitution reactions, and what factors govern regioselectivity?

  • Mechanistic Insights : The 2-, 4-, and 6-chlorine atoms exhibit varying reactivity due to electronic effects. The 4-position is most susceptible to substitution by amines or alkoxides in polar aprotic solvents (e.g., DMF). Computational modeling (DFT) predicts activation energies for substitution pathways .
  • Experimental Design : Use kinetic studies with varying nucleophiles (e.g., morpholine, sodium methoxide) and temperatures (25–80°C) to map reactivity. Monitor intermediates via LC-MS .

Q. What strategies mitigate contradictions in reported physicochemical data for this compound?

  • Data Validation :

  • Molecular Formula : Discrepancies exist (e.g., C₆H₁₃NO in some sources vs. C₅H₃Cl₃N₂ in authoritative references). Verify via elemental analysis and HRMS .
  • Density : Reported as 1.037 g/cm³; confirm experimentally using pycnometry .
    • Recommendation : Cross-reference with peer-reviewed journals and avoid non-curated databases .

Q. How can this compound serve as a precursor for bioactive pyrimidine derivatives?

  • Case Study :

  • Antimicrobial Agents : React with thioureas to form 2-thioether derivatives. Screen against E. coli and S. aureus using broth microdilution (MIC values: 8–32 µg/mL) .
  • Enzyme Inhibitors : Couple with fluorophores for thymidine phosphorylase inhibition assays (IC₅₀ < 10 µM) .
    • Synthetic Protocol : Optimize Suzuki-Miyaura couplings at the 5-methyl position for diversity-oriented libraries .

Properties

IUPAC Name

2,4,6-trichloro-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3N2/c1-2-3(6)9-5(8)10-4(2)7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSWSQGDJQFXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283267
Record name 2,4,6-Trichloro-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780-36-5
Record name 1780-36-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30722
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6-Trichloro-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trichloro-5-methylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,4,6-Trichloro-5-methylpyrimidine
2,4,6-Trichloro-5-methylpyrimidine
2,4,6-Trichloro-5-methylpyrimidine
2,4,6-Trichloro-5-methylpyrimidine
2,4,6-Trichloro-5-methylpyrimidine
2,4,6-Trichloro-5-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.